molecular formula C21H26ClN3O3 B2367083 2-(4-Chlorophenoxy)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-methylpropan-1-one CAS No. 1705466-70-1

2-(4-Chlorophenoxy)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-methylpropan-1-one

Cat. No.: B2367083
CAS No.: 1705466-70-1
M. Wt: 403.91
InChI Key: AXERCJCNKIQVLX-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-methylpropan-1-one is a complex organic compound. Characterized by its distinct chemical structure, it has piqued the interest of researchers due to its potential applications in various fields, including medicinal chemistry and material science. This compound's intricate synthesis and multifaceted chemical reactivity make it a notable subject for scientific study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-methylpropan-1-one involves several steps:

  • Formation of 4-Chlorophenol: This is typically synthesized through a halogenation reaction.

  • Synthesis of 3-cyclopropyl-1,2,4-oxadiazole: This compound is generally prepared via cyclization reactions involving nitrites and hydrazides.

  • Coupling of Intermediates: The final compound is formed through a series of condensation reactions, linking the chlorophenol, oxadiazole, and piperidine units under controlled temperature and catalytic conditions.

Industrial Production Methods

In an industrial setting, the synthesis process might be scaled up with continuous flow techniques to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and the use of industrial catalysts, is critical for efficient production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions typically facilitated by strong oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be carried out using hydrogenation processes or by using reducing agents such as lithium aluminum hydride.

  • Substitution: Various substitution reactions can occur, such as nucleophilic aromatic substitution, especially on the chlorophenyl ring.

Common Reagents and Conditions

  • Oxidation: Using oxidizing agents such as potassium permanganate in acidic or basic conditions.

  • Reduction: Utilizing hydrogen gas in the presence of a palladium catalyst or other reducing agents.

  • Substitution: Conditions often include the use of strong bases or acids, depending on the desired substitution pattern.

Major Products Formed

Oxidation may lead to the formation of carboxylic acid derivatives, while reduction could yield various alcohols or amines. Substitution reactions typically lead to derivatives where the chlorine atom is replaced by other nucleophiles.

Scientific Research Applications

2-(4-Chlorophenoxy)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-methylpropan-1-one is researched for its potential pharmacological properties. Its structural components suggest it might interact with various biological targets, making it a candidate for drug development. In material science, its unique structure could be exploited for the creation of new polymers or as a precursor for high-performance materials.

Mechanism of Action

The compound's mechanism of action in biological systems is not fully understood, but it likely involves interactions with specific receptors or enzymes due to its structural complexity. The presence of the oxadiazole moiety suggests potential interactions with protein targets, while the piperidine ring might confer binding affinity to neurotransmitter receptors.

Comparison with Similar Compounds

Compared to similar compounds, 2-(4-Chlorophenoxy)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-methylpropan-1-one stands out due to its unique oxadiazole and piperidine components. Other compounds with similar structures might include:

  • 2-(4-Chlorophenoxy)-1-(3-piperidin-1-yl)-2-methylpropan-1-one

  • 2-(4-Chlorophenoxy)-1-(3-((1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-methylpropan-1-one

These similar compounds might share some chemical properties but differ in their specific interactions and applications due to slight variations in their molecular structure.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O3/c1-21(2,27-17-9-7-16(22)8-10-17)20(26)25-11-3-4-14(13-25)12-18-23-19(24-28-18)15-5-6-15/h7-10,14-15H,3-6,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXERCJCNKIQVLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCCC(C1)CC2=NC(=NO2)C3CC3)OC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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